molecular formula C16H12O4 B1606035 2,3-Dimethoxyanthracene-9,10-dione CAS No. 22506-55-4

2,3-Dimethoxyanthracene-9,10-dione

Cat. No.: B1606035
CAS No.: 22506-55-4
M. Wt: 268.26 g/mol
InChI Key: SSSUEMJDMRBPMY-UHFFFAOYSA-N
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Description

2,3-Dimethoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methoxy groups at the 2 and 3 positions and a quinone structure at the 9 and 10 positions. It is known for its applications in various fields, including organic electronics and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxyanthracene-9,10-dione typically involves the methoxylation of anthracene derivatives followed by oxidation. One common method includes the reaction of anthracene with methanol in the presence of a catalyst to introduce methoxy groups. This is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to form the quinone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and oxidizing agents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone structures.

    Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Higher quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

2,3-Dimethoxyanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyanthracene-9,10-dione involves its ability to undergo redox reactions. The quinone structure allows it to participate in electron transfer processes, making it an effective photosensitizer. In biological systems, it can generate reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis in targeted cells .

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethoxyanthracene: Lacks the quinone structure, making it less reactive in redox processes.

    2,3-Dimethoxyanthracene: Similar structure but without the quinone functionality.

    Anthraquinone: A simpler quinone without methoxy groups, used widely in dye production.

Uniqueness

2,3-Dimethoxyanthracene-9,10-dione is unique due to the combination of methoxy groups and a quinone structure, which imparts distinct redox properties and makes it suitable for specialized applications in organic electronics and photochemistry .

Properties

IUPAC Name

2,3-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-7-11-12(8-14(13)20-2)16(18)10-6-4-3-5-9(10)15(11)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSUEMJDMRBPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298909
Record name 2,3-Dimethoxyanthra-9,10-quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22506-55-4
Record name 9, 2,3-dimethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethoxyanthra-9,10-quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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